

Bromo-PEG5-alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromo-PEG5-alcohol*

Cat. No.: *B606400*

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For immediate use by researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of **Bromo-PEG5-alcohol**, a versatile heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This guide compiles essential chemical information, representative experimental protocols, and key applications of **Bromo-PEG5-alcohol**, presenting a valuable resource for its utilization in drug discovery and bioconjugation.

Core Chemical Information

Bromo-PEG5-alcohol, identified by the CAS number 957205-14-0, is a polyethylene glycol (PEG)-based linker.^{[1][2]} Its structure features a five-unit PEG chain that imparts hydrophilicity, enhancing the solubility of the molecules it connects.^{[2][3]} One terminus of the linker is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end presents a hydroxyl group available for further chemical modification.^[3]

Chemical and Physical Properties

A summary of the key quantitative data for **Bromo-PEG5-alcohol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	957205-14-0	
Molecular Formula	C10H21BrO5	
Molecular Weight	~301.17 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥95% or ≥98%	
Solubility	Soluble in DCM (Dichloromethane)	
Storage Conditions	-20°C for long-term storage	

IUPAC and Other Identifiers

- IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
- Common Synonyms: Br-PEG5-OH, 14-Bromo-3,6,9,12-tetraoxatetradecan-1-ol

Applications in Research and Drug Development

The primary application of **Bromo-PEG5-alcohol** lies in its role as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.

The structure of **Bromo-PEG5-alcohol** is ideally suited for this purpose. The terminal hydroxyl group can be derivatized to connect to a ligand that binds to an E3 ubiquitin ligase. The bromo-terminus allows for the attachment of a ligand that targets a specific protein of interest for degradation. The PEG5 spacer offers an optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a critical step for successful protein degradation.

Beyond PROTACs, the dual functionality of **Bromo-PEG5-alcohol** makes it a valuable tool in other areas of bioconjugation and drug delivery. The bromide can react with nucleophiles such as thiols, commonly found in proteins (cysteine residues), to form stable thioether bonds. The

hydroxyl group can be modified to introduce other functionalities, enabling the linkage of various molecules, including fluorophores, biotin, or other small molecule drugs.

Experimental Protocols

While specific, detailed protocols for the synthesis and purification of **Bromo-PEG5-alcohol** are not readily available in the public domain, a general understanding of the synthesis of similar halo-PEG-alcohols can be inferred. The synthesis would likely involve the reaction of a protected pentaethylene glycol with a brominating agent, followed by deprotection of the terminal hydroxyl group.

The following are representative protocols for the application of **Bromo-PEG5-alcohol** in bioconjugation and PROTAC synthesis, adapted from general procedures for similar reagents.

Representative Protocol for Thiol-Alkylation of a Protein

This protocol describes a general method for conjugating **Bromo-PEG5-alcohol** to a cysteine residue on a target protein.

Materials:

- Target protein with an accessible cysteine residue
- **Bromo-PEG5-alcohol**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
- Reducing agent (e.g., TCEP, DTT) if the cysteine is in a disulfide bond
- Quenching reagent (e.g., L-cysteine or β -mercaptoethanol)
- Purification system (e.g., size-exclusion chromatography or dialysis)
- Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Methodology:

- **Protein Preparation:** If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.
- **Conjugation Reaction:** Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Add a 10- to 20-fold molar excess of **Bromo-PEG5-alcohol** (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary).
- **Incubation:** Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
- **Quenching:** Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted **Bromo-PEG5-alcohol**. Incubate for 30 minutes.
- **Purification:** Purify the PEGylated protein conjugate from unreacted reagents and byproducts using size-exclusion chromatography or extensive dialysis against PBS.
- **Analysis:** Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Representative Protocol for PROTAC Synthesis using Bromo-PEG5-alcohol

This protocol outlines a convergent synthetic strategy for a PROTAC, where **Bromo-PEG5-alcohol** is used to link a target protein ligand and an E3 ligase ligand.

Materials:

- Target protein ligand with a nucleophilic handle (e.g., a thiol or an amine)
- E3 ligase ligand with a functional group for attachment to the hydroxyl end of the linker (e.g., a carboxylic acid)
- **Bromo-PEG5-alcohol**
- Coupling agents (e.g., HATU, EDC/NHS)

- Bases (e.g., DIPEA)
- Solvents (e.g., DMF, DMSO)
- Purification system (e.g., preparative HPLC)
- Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Functionalization of the E3 Ligase Ligand with the Linker

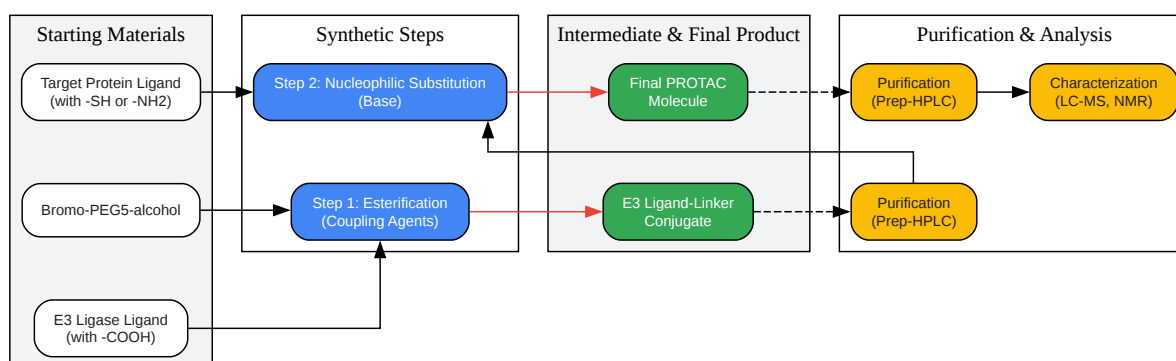
- Dissolve the E3 ligase ligand (containing a carboxylic acid) in DMF.
- Add a coupling agent such as HATU and a base like DIPEA.
- Add **Bromo-PEG5-alcohol** to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
- Upon completion, purify the E3 ligase ligand-linker conjugate by preparative HPLC.

Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-Linker Conjugate

- Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent like DMF.
- Add the target protein ligand (containing a nucleophilic group like a thiol or amine).
- Add a base such as DIPEA or potassium carbonate to facilitate the nucleophilic substitution reaction with the bromide.
- Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until completion, as monitored by LC-MS.
- Purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule utilizing **Bromo-PEG5-alcohol** as the linker.



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Caption: A generalized workflow for the convergent synthesis of a PROTAC.

Safety and Handling

Bromo-PEG5-alcohol is intended for laboratory research use only. Based on available safety data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be observed when handling this reagent. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bromo-PEG5-alcohol is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive handles, makes it particularly well-suited for the construction of PROTACs and other bioconjugates. This guide provides a foundational understanding of its chemical properties, applications, and representative experimental procedures to facilitate its effective use in the laboratory.

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- To cite this document: BenchChem. [Bromo-PEG5-alcohol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606400#bromo-peg5-alcohol-cas-number-and-chemical-information]

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